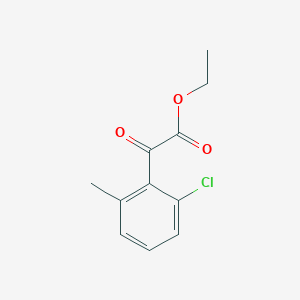

Ethyl 2-chloro-6-methylbenzoylformate

Description

Chemical Identity and Structural Classification within α-Keto Esters and Halogenated Benzene (B151609) Derivatives

Ethyl 2-chloro-6-methylbenzoylformate belongs to the family of α-keto esters, which are characterized by a ketone group adjacent to an ester functionality. mdpi.com Structurally, it is also a halogenated benzene derivative, featuring both a chlorine atom and a methyl group as substituents on the phenyl ring. cymitquimica.com This dual classification is key to understanding its chemical behavior and potential applications. The α-keto ester group is a highly versatile functional handle, while the substituted aromatic ring provides a scaffold that can be further functionalized.

Nomenclature and Systematic Referencing

The systematic naming of this compound follows IUPAC conventions. Its primary name is Ethyl 2-chloro-6-methylbenzoylformate. It is also recognized by synonyms that provide more detail about its structure, such as Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate and its formal name, Benzeneacetic acid, 2-chloro-6-methyl-α-oxo-, ethyl ester. cymitquimica.com For unambiguous identification in chemical databases and literature, it is assigned the CAS Registry Number 951888-02-1.

Table 1: Chemical Identifiers for Ethyl 2-chloro-6-methylbenzoylformate

| Identifier | Value |

|---|---|

| IUPAC Name | Ethyl 2-chloro-6-methylbenzoylformate |

| Synonym 1 | Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate |

| Synonym 2 | Benzeneacetic acid, 2-chloro-6-methyl-α-oxo-, ethyl ester |

| CAS Number | 951888-02-1 |

Comparative Analysis with Related Benzoylformate and α-Oxobenzeneacetate Esters

The reactivity of Ethyl 2-chloro-6-methylbenzoylformate can be understood by comparing it to related structures. Unsubstituted ethyl benzoylformate, for instance, serves as a baseline for the reactivity of the α-keto ester group. The introduction of substituents on the benzene ring significantly modulates its electronic and steric properties.

In Ethyl 2-chloro-6-methylbenzoylformate, the chlorine atom at the ortho position acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the adjacent ketone and the aromatic ring itself. libretexts.org The methyl group, also at an ortho position, is electron-donating and provides steric hindrance. This steric crowding around the reactive carbonyl group can influence its accessibility to nucleophiles compared to less substituted analogues like ethyl 4-chlorobenzoylformate. ijcrt.orgcymitquimica.com The combined electronic effects of a deactivating halogen and an activating alkyl group, along with the significant steric hindrance from two ortho substituents, make its reactivity profile unique. libretexts.org For example, in electrophilic aromatic substitution reactions, the directing effects of the chloro and methyl groups would compete, and the significant steric hindrance would likely disfavor substitution at the remaining ring positions. youtube.com

Significance as a Versatile Chemical Building Block and Research Target in Organic Synthesis

α-Keto acids and their esters are recognized as multifunctional platform molecules valuable in pharmaceutical synthesis and the development of functional materials. mdpi.com Their chemical versatility allows them to serve as precursors for a wide array of more complex value-added compounds. mdpi.com

Utility in the Construction of Complex Molecular Architectures

While specific applications of Ethyl 2-chloro-6-methylbenzoylformate in total synthesis are not extensively documented in the literature, the utility of the α-keto ester moiety is well-established. This functional group is a key intermediate in the synthesis of numerous natural products. beilstein-journals.org The electrophilic keto group readily participates in a variety of carbon-carbon bond-forming reactions, including:

Aldol Additions: The keto group can act as an electrophile for enolates, a key step in building molecular complexity. beilstein-journals.org

Mannich Reactions: It can react with an amine and an enolizable carbonyl compound to form β-amino carbonyl compounds. beilstein-journals.org

Carbonyl-Ene Reactions: Intramolecular reactions of this type involving α-keto esters can efficiently form highly substituted carbocycles. beilstein-journals.org

Nucleophilic Additions: Organometallic reagents like Grignard or organolithium reagents can add to the ketone to create chiral tertiary alcohols. beilstein-journals.org

In the context of Ethyl 2-chloro-6-methylbenzoylformate, the ortho-substituents would sterically influence these transformations, potentially leading to unique diastereoselectivity in asymmetric synthesis.

Role in Advanced Fine Chemical Synthesis

The synthesis of fine chemicals often requires intermediates with specific functionalities that allow for precise chemical transformations. Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com The chlorine atom on Ethyl 2-chloro-6-methylbenzoylformate can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents and the construction of complex biaryl or amine structures. The α-keto ester moiety can be transformed into other functional groups, such as α-hydroxy esters or α-amino esters, which are prevalent in biologically active molecules.

Overview of Current and Future Research Directions for Substituted Benzoylformate Compounds

Research on α-keto esters, including substituted benzoylformates, is an active area. A major thrust is the development of greener and more sustainable synthetic methods. Traditional routes often rely on harsh conditions or hazardous reagents. mdpi.com Future directions focus on catalytic pathways, including biomass conversion and electrochemical synthesis, which offer milder conditions and better atom economy. mdpi.com For instance, the direct anodic oxidation of aryl methyl ketones has emerged as a sustainable route to α-keto acid methyl esters. mdpi.com

Furthermore, there is continuous exploration of new applications for uniquely substituted benzene derivatives. Research into compounds with specific substitution patterns aims to fine-tune properties for applications in materials science, such as enhancing thermal stability, or in medicinal chemistry to modulate biological activity. ijcrt.orgnumberanalytics.com The specific substitution pattern of Ethyl 2-chloro-6-methylbenzoylformate makes it a candidate for investigation within these advanced research fields, as a precursor to novel ligands, catalysts, or biologically active agents.

Table 2: General Synthetic Pathways to Aryl α-Keto Esters

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of an aromatic ring with an oxalyl chloride derivative. | Aromatic Substrate, Ethyl Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | mdpi.com |

| Oxidation of α-Hydroxy Esters | Catalytic oxidation of a pre-formed α-hydroxy ester to the corresponding α-keto ester. | α-Hydroxy Ester, Oxidant (e.g., molecular oxygen), Catalyst | mdpi.com |

| Oxidation of Aryl Methyl Ketones | Direct oxidation of the methyl group of an acetophenone (B1666503) derivative. | Aryl Methyl Ketone, Oxidant | mdpi.com |

| Electrochemical Synthesis | Anodic oxidation of aryl methyl ketones in an alcohol solvent. | Aryl Methyl Ketone, Electrolyte (e.g., KI), Methanol (B129727) | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloro-6-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-7(2)5-4-6-8(9)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNYYSZSPCIOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262496 | |

| Record name | Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-02-1 | |

| Record name | Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of Ethyl 2 Chloro 6 Methylbenzoylformate

Classical Approaches to Substituted Benzoylformate Esters

Traditional methods for synthesizing substituted benzoylformate esters have laid the groundwork for more advanced synthetic strategies. These approaches often involve multi-step sequences focusing on the piecemeal construction of the target molecule.

Esterification and Transesterification Strategies

Esterification is a fundamental reaction in the synthesis of benzoylformate esters. This process typically involves the reaction of a carboxylic acid (a substituted phenylglyoxylic acid in this context) with an alcohol in the presence of an acid catalyst.

One common method involves refluxing the parent acid with an absolute alcohol, such as methanol (B129727) or ethanol, using a catalytic amount of a strong acid like concentrated sulfuric acid. yakhak.org The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield. For instance, the esterification of phenylglyoxylic acid with an alcohol can be catalyzed by methanesulfonic acid in toluene (B28343) at elevated temperatures, achieving high yields of the corresponding ester. researchgate.net

Traditional esterification processes often use mineral acids like sulfuric acid as catalysts. However, these can lead to the decomposition of sensitive substrates, resulting in lower selectivity and yield. google.com Furthermore, the use of strong mineral acids introduces issues of equipment corrosion and acid pollution. google.com

Transesterification offers an alternative route where an existing ester is converted into a different ester by reacting it with an alcohol. This reaction can occur under certain conditions, for example, when a specific nucleophilic group is present in the reaction mixture with a different alcohol solvent. yakhak.org

| Method | Reactants | Catalyst/Conditions | Outcome | Reference |

| Direct Esterification | Phenylglyoxylic Acid, Alcohol | Methanesulfonic acid, Toluene, 105°C | High yield (92.1%) of the corresponding ester. | researchgate.net |

| Acid-Catalyzed Esterification | Phenylacetic acids, Absolute methanol | Catalytic concentrated hydrosulfuric acid, Reflux | Efficient formation of methyl esters. | yakhak.org |

| Transesterification | Methyl Ester, Ethanol | Triethylamine, p-sulfamylanilino group, Reflux | Formation of ethyl esters. | yakhak.org |

Regioselective Introduction of Halogen and Alkyl Substituents onto Aromatic Ring Systems

The precise placement of the chloro and methyl groups on the benzene (B151609) ring is critical for the synthesis of Ethyl 2-chloro-6-methylbenzoylformate. This requires highly regioselective reactions.

The chlorination of aromatic rings is conventionally achieved by reacting the aromatic compound with chlorine gas in the presence of a Lewis acid catalyst. google.com Common catalysts include ferric chloride, aluminum chloride, and titanium tetrachloride. google.com The conditions for aromatic ring chlorination differ from those for side-chain chlorination, with the former typically carried out under shaded conditions to prevent radical reactions on the alkyl substituent. google.com The choice of catalyst and reaction conditions can influence the position of chlorination.

Achieving specific regioselectivity, such as the 2-chloro-6-methyl substitution pattern, can be challenging. The electronic properties of the existing substituent (the methyl group) direct incoming electrophiles. Advanced strategies for regioselective chlorination focus on tailoring the chlorinating agent or using directing groups that coordinate with a catalyst to deliver the chlorine atom to a specific position. nih.govrsc.org

| Reaction Type | Reagents | Conditions | Key Feature | Reference |

| Aromatic Ring Chlorination | Methylated aromatic compound, Chlorine gas | Lewis acid catalyst (e.g., TiCl₄), Shaded conditions | Selectively chlorinates the aromatic ring over the side chain. | google.com |

| Regiospecific Chlorination | Aromatic substrate, Specific chlorinating agents | N/A | Tailoring the agent to control the position of chlorination. | rsc.org |

| Directed C-H Chlorination | Aromatic compound | Catalyst and Directing Group (DG) | DGs coordinate with the catalyst to enhance regioselectivity. | nih.gov |

Synthesis from Substituted Phenylglyoxylic Acids or their Derivatives

A direct and common route to Ethyl 2-chloro-6-methylbenzoylformate is the esterification of 2-chloro-6-methylphenylglyoxylic acid with ethanol. However, the synthesis often starts from precursors to the phenylglyoxylic acid itself, such as benzoyl cyanides.

A well-established process involves the reaction of a substituted benzoyl cyanide with an alcohol in a sulfuric acid/water system. google.com This "one-pot" process proceeds through an intermediate phenylglyoxylic acid amide, which is formed by the hydrolysis of the cyanide in the presence of a chloride ion catalyst. google.comgoogle.com Without isolation, this amide is then reacted with an alcohol at a higher temperature to form the desired phenylglyoxylic acid ester in very high yields (approx. 90%). google.comgoogle.com This method is advantageous due to its high efficiency, minimal byproducts, and short reaction times. google.com

Another approach involves the ring-opening of certain heterocyclic compounds. For example, isatin (B1672199) derivatives with electron-withdrawing groups on the nitrogen atom can undergo nucleophilic ring-opening reactions to yield phenylglyoxylic acid derivatives, which can then be esterified. researchgate.net

Derivations from Acetophenone (B1666503) Analogs

Substituted acetophenones serve as versatile starting materials for the synthesis of benzoylformate esters. A known method involves the dibromo-substitution of a substituted acetophenone, followed by reaction with an appropriate alcohol to yield the benzoylformate compound. google.com

The general synthetic pathway can be envisioned starting from 2-chloro-6-methylacetophenone. This precursor would undergo oxidation of the acetyl group to form the corresponding phenylglyoxylic acid, which is then esterified. Alternatively, more direct routes from acetophenone analogs are explored in modern synthesis. For example, ortho-amino acetophenones can react with aroyl chlorides to form amides, which can then be cyclized or further modified. mdpi.com While not a direct synthesis of the target molecule, these transformations highlight the utility of acetophenones as key building blocks. mdpi.comnih.gov

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry aims to develop methodologies that are more efficient, selective, and environmentally benign than classical approaches. This includes the development of catalytic pathways that can improve yield and selectivity while operating under milder conditions.

Catalytic Pathways for Enhanced Yield and Selectivity

The limitations of traditional acid catalysts in esterification have driven the development of alternative catalytic systems. Solid acid catalysts, such as TiO₂/SO₄²⁻, have been successfully employed for the synthesis of methyl benzoylformate from benzoylformic acid and methanol. google.com This approach offers several advantages, including mild reaction conditions, high selectivity, and high yields. google.com Crucially, it avoids the environmental hazards and equipment corrosion associated with strong liquid acids like sulfuric acid, making it a more sustainable and industrially viable method. google.com

| Catalytic Approach | Catalyst | Reaction | Advantages | Reference |

| Solid Acid Catalysis | TiO₂/SO₄²⁻ | Esterification of benzoylformic acid | Mild conditions, high yield and selectivity, avoids corrosive liquid acids. | google.com |

| Directed Chlorination | Metal Catalyst + Directing Group | Regioselective C-H Chlorination | High control over the position of halogenation on the aromatic ring. | nih.gov |

Metal-Mediated Catalysis

Metal-mediated reactions are a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. rsc.org Transition-metal-catalyzed processes, in particular, provide powerful tools for forming the key bonds in Ethyl 2-chloro-6-methylbenzoylformate. snnu.edu.cn One of the most direct and widely used methods for preparing aryl keto esters is the Friedel-Crafts acylation. aurigeneservices.com This reaction can be catalyzed by various metal halides.

A plausible metal-mediated synthesis for Ethyl 2-chloro-6-methylbenzoylformate would involve the reaction of 1-chloro-3-methylbenzene with an acylating agent like ethyl oxalyl chloride. A metal halide, acting as a Lewis acid, would catalyze the reaction. Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are common catalysts for this type of transformation. google.com The reaction proceeds by the activation of the acyl chloride by the metal catalyst, followed by electrophilic aromatic substitution onto the 1-chloro-3-methylbenzene ring.

Additionally, other transition-metal complexes involving iron and cobalt have been synthesized with related substituted aryl structures, indicating the compatibility of these metals with such molecular frameworks. nih.gov

Lewis Acid Catalysis (e.g., InCl₃-catalyzed approaches for related systems)

Lewis acid catalysis is a broad and effective strategy for promoting a variety of organic transformations, including the synthesis of α-keto esters. rsc.orgrsc.org As noted in the previous section, metal halides like AlCl₃ and FeCl₃ function as Lewis acids in Friedel-Crafts reactions. google.com A Chinese patent details a method for preparing benzoylformates through the reaction of an aromatic hydrocarbon with a dialkyl oxalate (B1200264) in the presence of a halide catalyst, explicitly mentioning Lewis acids such as aluminum chloride, zinc dichloride, and boron trifluoride. google.com

This methodology can be directly applied to the synthesis of the target compound. The reaction of 1-chloro-3-methylbenzene with diethyl oxalate catalyzed by a strong Lewis acid like aluminum chloride would be a primary route.

Table 1: Examples of Lewis Acid Catalysts in Acylation Reactions

| Catalyst | Reactants | Product Type | Reference |

| AlCl₃, ZnCl₂, FeCl₃ | Aromatic hydrocarbon, Dialkyl oxalate | Benzoylformate | google.com |

| BF₃·OEt₂ | Dihydropyridines, Bicyclobutanes | Azacycle-fused bicyclohexanes | rsc.org |

| Sm(ClO₄)₃ | Aldehyde, 1,3-dicarbonyl, Urea | Dihydropyrimidinones | nih.gov |

The selection of the Lewis acid and reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and minimizing the formation of isomers or byproducts.

One-Pot and Multi-Component Reaction Sequences for Convergent Synthesis

One such approach involves the oxidation of aryl ketones followed by esterification in a single pot. For instance, aryl ketones can be oxidized using selenium dioxide, and the resulting intermediate can be esterified without isolation to yield the desired aryl α-keto ester. researchgate.net Another method starts from 2,2-dibromo-1-arylethanones, which are oxidized with dimethyl sulfoxide (B87167) (DMSO) and subsequently esterified to give the final product in good yields. aurigeneservices.com

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles can be applied to the synthesis of Ethyl 2-chloro-6-methylbenzoylformate through several avenues, including the choice of solvents and the use of alternative energy sources.

Solvent-Free or Aqueous Reaction Media

One of the primary goals of green chemistry is to reduce the use of volatile organic solvents. Whenever possible, reactions are conducted in greener media like water or under solvent-free conditions. nih.gov While Friedel-Crafts reactions are traditionally performed in organic solvents, research into more environmentally benign conditions is ongoing. For example, some syntheses of biologically active heterocycles have been successfully performed in water. nih.gov A patent for a related compound, 2-chloro-6-methylthiotoluene, utilizes an aqueous solution for the diazotization reaction, demonstrating the feasibility of aqueous media for reactions involving similarly substituted rings. google.com Adapting the synthesis of Ethyl 2-chloro-6-methylbenzoylformate to an aqueous or solvent-free system, perhaps using a water-tolerant Lewis acid, would be a significant step toward a greener process.

Ultrasound-Assisted Synthetic Protocols

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Reactions for Related Syntheses

| Reaction Type | Conditions | Time | Yield | Reference |

| Dihydroquinoline Synthesis | Ethanol, Reflux | 5 h | 55% | nih.gov |

| Dihydroquinoline Synthesis | Water, Ultrasound | 1 h | 96% | nih.gov |

| Dihydropyrimidinone Synthesis | Conventional Heating | 3 h | 78% | nih.gov |

| Dihydropyrimidinone Synthesis | Ultrasound Irradiation | 30 min | 92% | nih.gov |

Chemical Reactivity and Derivatization of Ethyl 2 Chloro 6 Methylbenzoylformate

Reactions of the α-Keto Ester Functionality

The α-keto ester group in ethyl 2-chloro-6-methylbenzoylformate is the primary site for a variety of chemical transformations, including reactions at the carbonyl group and the adjacent α-carbon.

Carbonyl Group Transformations

The electrophilic nature of the ketone carbonyl group makes it susceptible to attack by various nucleophiles.

Reductive Aminations: Reductive amination offers a direct route to α-amino esters from α-keto esters. This reaction involves the in-situ formation of an imine intermediate by treating the keto ester with an amine or ammonia, followed by reduction. wikipedia.orgorganic-chemistry.org Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. wikipedia.org This method is a cornerstone for the synthesis of α-amino acids and their derivatives. rsc.orgnih.gov The reaction can be performed with a wide range of amines to produce N-substituted amino esters.

Table 1: Representative Carbonyl Group Transformations of α-Keto Esters

| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) |

|---|

The carbonyl group of ethyl 2-chloro-6-methylbenzoylformate readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are typically carried out under mildly acidic conditions to facilitate the initial nucleophilic addition followed by dehydration.

The formation of oximes from ketones and hydroxylamine is a well-established transformation. nih.gov Similarly, hydrazones are synthesized by reacting a ketone with hydrazine or a substituted hydrazine. researchgate.net These derivatives are often crystalline solids and can be useful for characterization purposes or as intermediates for further synthetic transformations.

Table 2: Formation of Oxime and Hydrazone Derivatives from α-Keto Esters

| Derivative | Reagents and Conditions | Product Type |

|---|---|---|

| Oxime | Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux | α-Keto Ester Oxime |

| Hydrazone | Hydrazine hydrate, Ethanol, Acetic acid (cat.), Reflux | α-Keto Ester Hydrazone |

Reactions at the α-Carbon (e.g., α-Halogenation, Condensation Reactions)

The α-carbon of the keto ester is activated by the two adjacent carbonyl groups, making it susceptible to both electrophilic and nucleophilic attack after deprotonation.

α-Halogenation: The α-position of β-dicarbonyl compounds can be halogenated under various conditions. For instance, α-bromination can be achieved using bromine in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids, which proceeds via an acid bromide intermediate. libretexts.org While not directly applicable to the ester, related methods for the α-halogenation of keto esters exist.

Condensation Reactions: The acidic α-proton can be removed by a base to form an enolate, which can then participate in various condensation reactions. The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with a non-enolizable aldehyde or ketone. wikipedia.org Similarly, the Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orguomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com These reactions allow for the elaboration of the carbon skeleton at the α-position.

Reactions Involving the Aromatic Ring Substituents

The chloro and methyl groups on the aromatic ring also offer opportunities for further functionalization.

Transformations of the Chloro Group (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the presence of an electron-donating methyl group and the absence of strong electron-withdrawing groups in positions ortho or para to the chlorine. vedantu.comlibretexts.orglibretexts.orgdoubtnut.com SNAr reactions are typically facilitated by strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org However, under forcing conditions (high temperature and pressure), substitution may be possible.

Cross-Coupling Reactions: A more versatile approach for the transformation of the chloro group involves palladium-catalyzed cross-coupling reactions. researchgate.net The steric hindrance from the adjacent methyl group can make these reactions challenging. dicp.ac.cn However, the development of bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of sterically hindered aryl chlorides. researchgate.netdicp.ac.cn

Common cross-coupling reactions applicable to aryl chlorides include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions provide powerful methods for the synthesis of complex biaryl compounds, arylamines, and other derivatives. mit.edu

Table 3: Potential Cross-Coupling Reactions of the Aryl Chloride Moiety

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BrettPhos, NaOtBu | N-Aryl amine |

| Stille | Organostannane | Pd(PPh₃)₄, CuI | Aryl-substituted compound |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

Reactivity of the Methyl Group (e.g., Benzylic Halogenation, Oxidation)

The methyl group attached to the benzene (B151609) ring of Ethyl 2-chloro-6-methylbenzoylformate is at a benzylic position. The proximity of the aromatic ring significantly influences the reactivity of this group, making its C-H bonds weaker than those in a typical alkane. This increased reactivity allows for selective transformations such as halogenation and oxidation at the benzylic carbon. libretexts.org

Benzylic Halogenation: Benzylic C-H bonds are susceptible to free radical halogenation under specific conditions. The reaction proceeds via a radical chain mechanism, stabilized by the resonance of the intermediate benzyl (B1604629) radical. libretexts.org A common and highly selective reagent for this purpose is N-Bromosuccinimide (NBS), typically used with a radical initiator like benzoyl peroxide or AIBN, or under photoirradiation. This method allows for the replacement of a hydrogen atom on the methyl group with a bromine atom, yielding Ethyl 2-chloro-6-(bromomethyl)benzoylformate. This brominated derivative is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, most commonly a carboxylic acid. This transformation requires strong oxidizing agents due to the stability of the aromatic ring. masterorganicchemistry.com Reagents such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this, converting the methyl group into a carboxyl group to form 2-carboxy-6-chlorobenzoylformic acid ethyl ester. Regardless of the length of an alkyl side-chain on a benzene ring, this powerful oxidation typically cleaves it down to a single carboxyl group directly attached to the ring. libretexts.orgmasterorganicchemistry.com Milder oxidation methods can potentially yield the corresponding aldehyde or alcohol, but these intermediates are often further oxidized to the carboxylic acid under the reaction conditions. masterorganicchemistry.com For industrial-scale operations, catalyzed air-oxidations are often preferred. libretexts.org Interestingly, for this oxidative degradation to occur, there must be at least one hydrogen atom at the benzylic position; a fully substituted benzylic carbon is resistant to this type of oxidation. libretexts.org

| Transformation | Typical Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or UV light, in CCl₄ | Ethyl 2-chloro-6-(bromomethyl)benzoylformate | Highly selective for the benzylic position. libretexts.org |

| Benzylic Oxidation to Carboxylic Acid | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | 2-carboxy-6-chlorobenzoylformic acid ethyl ester | A vigorous reaction that oxidizes the entire alkyl side chain. masterorganicchemistry.com |

| Benzylic Oxidation to Carboxylic Acid (Alternative) | Na₂Cr₂O₇, H₂SO₄, H₂O | 2-carboxy-6-chlorobenzoylformic acid ethyl ester | Another strong oxidizing agent for this transformation. |

Hydrolysis and Saponification Pathways of the Ester Linkage

The ethyl ester functional group in Ethyl 2-chloro-6-methylbenzoylformate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (such as H₂SO₄ or HCl) and water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid (2-chloro-6-methylbenzoylformic acid) and ethanol. This is a reversible equilibrium-driven process. To drive the reaction to completion, it is often carried out with a large excess of water. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule.

Saponification (Base-Promoted Hydrolysis): Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The final products, after an acidic workup, are 2-chloro-6-methylbenzoylformic acid and ethanol.

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄), heat | Not applicable | 2-chloro-6-methylbenzoylformic acid |

| Saponification | 1. NaOH(aq) or KOH(aq), heat 2. H₃O⁺ (acidic workup) | Sodium 2-chloro-6-methylbenzoylformate (carboxylate salt) | 2-chloro-6-methylbenzoylformic acid |

Synthesis of Advanced Derivatives and Analogs for Structure-Activity Relationship Studies

The core structure of Ethyl 2-chloro-6-methylbenzoylformate offers multiple sites for modification to generate a library of analogs for structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, with the goal of designing new compounds with enhanced potency, selectivity, or other desirable properties. nih.govresearchgate.net

The primary points for derivatization on this molecule include:

The Ester Group: The carboxylic acid obtained from hydrolysis can be converted into a wide range of amides by coupling with various amines. This is a common strategy in drug discovery, as the amide bond can form key hydrogen bonding interactions with biological targets. nih.gov

The Keto Group: The α-keto group can be a target for reactions such as reduction to a secondary alcohol or conversion to oximes or hydrazones. nih.gov These changes alter the geometry and electronic properties of this part of the molecule.

The Benzylic Methyl Group: As discussed in section 3.2.2, this group can be functionalized. The carboxylic acid derived from its oxidation can be converted to amides or esters. The brominated intermediate can be used to introduce various nucleophiles, creating ethers, amines, or other functionalities at the benzylic position.

The Aromatic Ring: While the existing substituents make further electrophilic aromatic substitution challenging and regiochemically complex, nucleophilic aromatic substitution could be possible under certain conditions, potentially replacing the chloro substituent.

By systematically modifying these positions and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. For example, a series of amide derivatives could be synthesized from the hydrolyzed parent compound to explore the impact of different substituents on the amide nitrogen. researchgate.net

| Modification Site | Intermediate | Reaction | Derivative Class | Rationale for SAR |

|---|---|---|---|---|

| Ester Group | 2-chloro-6-methylbenzoylformic acid | Amide coupling (e.g., with R-NH₂) | Amides | Explore hydrogen bonding interactions and steric/electronic effects of the 'R' group. researchgate.net |

| Keto Group | Ethyl 2-chloro-6-methylbenzoylformate | Reduction (e.g., with NaBH₄) | α-Hydroxy esters | Investigate the role of the carbonyl group as a hydrogen bond acceptor. |

| Benzylic Methyl Group | 2-carboxy-6-chlorobenzoylformic acid ethyl ester | Amide coupling (e.g., with R-NH₂) | Amide-esters | Evaluate the effect of extending the molecule from the 6-position. |

| Benzylic Methyl Group | Ethyl 2-chloro-6-(bromomethyl)benzoylformate | Nucleophilic substitution (e.g., with R-O⁻) | Benzylic ethers | Probe the steric and electronic requirements of the pocket binding the methyl group. |

Stereoselective Synthesis and Biocatalytic Transformations of Ethyl 2 Chloro 6 Methylbenzoylformate Analogs

Asymmetric Reduction of α-Keto Ester Compounds

The synthesis of enantiomerically pure α-hydroxy esters is of significant interest in the chemical and pharmaceutical industries, as these compounds serve as crucial chiral building blocks for a variety of biologically active molecules. The most direct route to these molecules is the asymmetric reduction of the corresponding prochiral α-keto esters. This transformation can be achieved through various stereoselective catalytic methods, broadly categorized into chemical catalysis and biocatalysis.

Enantioselective Catalysis (e.g., Organometallic, Organocatalytic, Hydrogenation)

Chemical-based enantioselective reduction of ketones and their derivatives has been extensively developed, offering powerful tools for creating chiral alcohols. These methods often rely on chiral catalysts that can be organometallic complexes, small organic molecules (organocatalysts), or systems for asymmetric hydrogenation. wikipedia.org

Organometallic and Organocatalytic Approaches: A prominent method for the catalytic, asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.orgmdpi.com This approach has been widely investigated for a range of ketone substrates.

Another effective strategy is the enantioselective Meerwein-Ponndorf-Verley (MPV) reduction. For instance, β,γ-unsaturated α-keto esters can be reduced using asymmetric binary-acid catalysts. A combination of a chiral phosphoric acid and a scandium triflate, Sc(OTf)₃, in isopropanol (B130326) has been shown to produce β,γ-unsaturated α-hydroxy esters in excellent yields and high enantioselectivities. rsc.org This system demonstrates the synergistic effect of two catalysts to achieve high stereocontrol. rsc.org

Asymmetric Hydrogenation: Transition metal-catalyzed hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. wikipedia.org These reactions typically employ a chiral ligand coordinated to a metal center (e.g., rhodium, ruthenium). In transfer hydrogenation, inexpensive and readily available hydrogen donors like isopropanol or formic acid are used to formally transfer H₂ to the substrate. wikipedia.org Asymmetric induction is achieved through the chiral environment created by the ligand around the metal catalyst. wikipedia.org Hydrosilylation, catalyzed by rhodium complexes with chiral ligands like PYBOX, followed by hydrolysis of the resulting silyl (B83357) ether, also provides an effective route to chiral alcohols. wikipedia.org

The table below summarizes selected examples of enantioselective catalysis for the reduction of α-keto ester analogs.

| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Phosphoric Acid / Sc(OTf)₃ | γ-Aromatic α-keto esters | Allyl alcohols | 88–98 | 89–99 |

| Oxazaborolidine / Borane | Prochiral ketones | Chiral secondary alcohols | High | High |

| Rhodium(I) / Chiral PYBOX | Ketones (via Hydrosilylation) | Chiral secondary alcohols | N/A | High |

Biocatalytic Approaches to Enantiopure α-Hydroxy Esters

Biocatalysis has emerged as a valuable and environmentally friendly alternative to traditional chemical methods for synthesizing chiral compounds. nih.govresearchgate.net The use of whole microbial cells or isolated enzymes offers high selectivity under mild reaction conditions. For the reduction of α-keto esters, biocatalytic methods are particularly effective, often providing access to enantiopure α-hydroxy esters with high efficiency. acs.orgnih.gov

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations, avoiding the need for costly enzyme purification and cofactor addition. mdpi.com

Yeast-Mediated Reductions: Baker's yeast (Saccharomyces cerevisiae) is one of the most widely used and accessible biocatalysts for the asymmetric reduction of carbonyl compounds. nih.govacs.org It has been successfully employed to reduce a series of α-keto esters derived from pyruvate (B1213749) and benzoylformate. acs.orgnih.govacs.org These reductions typically yield the corresponding (R)-alcohols with good to excellent enantioselectivity. nih.govacs.org The efficiency of the reduction can be influenced by the structure of the ester group; for example, methyl esters often result in higher yields and enantioselectivities compared to esters with longer alkyl chains. nih.govacs.org Other yeasts, such as Candida parapsilosis, have also proven effective in reducing α-keto esters like ethyl pyruvate and ethyl 3-bromo-2-oxopropanoate to their corresponding (S)-alcohols with high enantiomeric excess. abap.co.in

Bacterial Reductions: Various bacterial strains have been identified as potent catalysts for the asymmetric reduction of ketones. For example, the denitrifying bacterium Aromatoleum aromaticum possesses an (S)-1-phenylethanol dehydrogenase that catalyzes the enantioselective reduction of numerous prochiral ketones and keto esters. nih.gov Marine actinomycetes and microalgae have also been screened for their ability to reduce α-keto esters, yielding (S)-alcohols with up to 99% conversion and enantiomeric excess. abap.co.in More recently, a strain of Bacillus cereus was identified that reduces acetophenone (B1666503) to (R)-1-phenylethanol, following an anti-Prelog stereoselectivity pattern, which is less common in biocatalytic reductions. mdpi.com

The following table presents data from various whole-cell microbial reductions of α-keto esters.

| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Saccharomyces cerevisiae | Methyl benzoylformate | R | High | High |

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | S | 68 | 91 |

| Bacillus cereus TQ-2 | Acetophenone | R | >99 (conversion) | 99 |

| Entomogenous Fungi | Various α-keto esters | R or S | High | Excellent |

The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers several advantages over whole-cell systems, including the elimination of side reactions from competing metabolic pathways and potentially higher product yields. nih.gov ADHs are NAD(P)H-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. organic-chemistry.orgtudelft.nl

For the reduction of a carbonyl group, the expensive nicotinamide (B372718) cofactor NAD(P)H must be used stoichiometrically or, more practically, regenerated in situ. organic-chemistry.org A common strategy involves a cofactor regeneration system, such as using a second enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) with a corresponding sacrificial substrate (glucose or formate) to convert NAD(P)⁺ back to NAD(P)H. nih.govorganic-chemistry.org

Numerous ADHs have been identified from various microbial sources and characterized for their synthetic utility. nih.gov For instance, an ADH from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to reduce aryl ketones and phenyl-substituted α- and β-ketoesters to the corresponding chiral alcohols in enantiomerically pure form. researchgate.net Researchers have also discovered novel ADHs from Lactobacillus species, such as Lactobacillus brevis, which are robust and suitable for technical-scale synthesis of chiral alcohols and hydroxy esters. nih.govgoogle.com These enzymes exhibit broad substrate specificity and can produce either (R)- or (S)-alcohols, depending on the specific enzyme. nih.gov

The table below provides examples of reductions catalyzed by isolated ADHs.

| Enzyme Source | Substrate Type | Cofactor Regeneration | Product Configuration | Enantiomeric Excess (ee %) |

| Pyrococcus furiosus ADH | Phenyl-substituted α-ketoesters | Not specified | N/A | >99 |

| Lactobacillus brevis ADH | Ketones, Ketoesters | Formate/FDH | R | High |

| Aromatoleum aromaticum PEDH | 42 ketones, 11 β-keto esters | Isopropanol | S | >99 |

Optimization of Biocatalytic Processes

While biocatalysts often exhibit excellent intrinsic selectivity, optimizing the reaction conditions and the catalyst itself is crucial for achieving the high yields and selectivities required for practical applications.

Enhancement of Enantiomeric Excess and Diastereoselectivity

Several strategies can be employed to improve the stereochemical outcome of biocatalytic reductions.

Process and Medium Engineering: For whole-cell biocatalysis, simple modifications to the reaction medium can have a profound impact on selectivity. In the case of Baker's yeast-mediated reduction of ethyl benzoylformate, the addition of methyl vinyl ketone to the reaction was found to significantly increase the enantioselectivity of the reduction. acs.orgnih.govacs.org The choice of cultivation media and the addition of specific nutrients or additives can also influence enzyme expression and activity, thereby affecting the stereochemical outcome. researchgate.netijcmas.com For example, adding L-glutamate was shown to enhance both conversion and enantioselectivity in the reduction of α-keto esters by entomogenous fungi. ijcmas.com

Catalyst Engineering: A more direct approach to enhancing selectivity is the modification of the biocatalyst itself. For whole-cell systems, this can involve genetic modification to eliminate competing enzymes. For instance, when an α-keto-β-lactam was reduced by Baker's yeast, an undesired trans diastereomer was formed. By using a yeast strain deficient in fatty acid synthase, the formation of this undesired product was suppressed. nih.govacs.org

For isolated enzymes, directed evolution and protein engineering have become powerful tools for tailoring biocatalysts for specific applications. nih.gov These techniques allow for the modification of enzyme properties, including stability, activity, and, most importantly, enantioselectivity. nih.gov By creating libraries of enzyme variants and screening them for improved performance, researchers can evolve enzymes with enhanced selectivity for non-natural substrates. For example, three protein modification strategies targeting the active center, substrate channel, and distal hotspots were used to enhance the catalytic efficiency of an alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a valuable chiral intermediate. nih.gov The resulting mutant enzyme showed a 4.55-fold increase in specific activity and a 3.98-fold improvement in catalytic efficiency (k_cat/K_m). nih.gov Such engineering efforts can lead to highly efficient and selective biocatalysts suitable for industrial-scale production. nih.gov

Biocatalyst Engineering and Immobilization Strategies for Stereoselective Synthesis of Ethyl 2-chloro-6-methylbenzoylformate Analogs

Alginate Entrapment and Double Gel Layer Systems for Cell Immobilization

Whole-cell biocatalysis offers a significant advantage by providing a natural environment for the enzyme and often containing inherent cofactor regeneration systems. Immobilization of these whole cells is a common strategy to improve their operational stability and enable their use in continuous reactor systems. Alginate entrapment is a widely used, mild, and cost-effective method for cell immobilization.

A particularly effective advancement in this technique is the use of a double gel layer system. In this approach, the microbial cells, such as Saccharomyces cerevisiae, which is known to catalyze the reduction of benzoylformate derivatives, are encapsulated within an inner layer of calcium alginate. This is then coated with a second, cell-free alginate layer. This double-layer structure serves a critical purpose: it prevents the leakage of cells from the matrix into the reaction medium. This is especially important in continuous processes where cell loss can lead to decreased productivity and contamination of the product stream.

In the context of producing analogs of ethyl 2-chloro-6-methylbenzoylformate, this technique has been successfully applied to the asymmetric reduction of a similar substrate, ethyl benzoylformate. The immobilized yeast cells in double-layered alginate fibers have demonstrated excellent stability and reusability in a packed bed reactor, maintaining high enantiomeric excess of the corresponding chiral alcohol over extended periods of operation.

| Parameter | Value | Reference |

| Biocatalyst | Saccharomyces cerevisiae | mdpi.com |

| Immobilization Method | Entrapment in calcium alginate fibers with double gel layers | mdpi.com |

| Substrate | Ethyl benzoylformate | mdpi.com |

| Product | Ethyl (R)-mandelate | mdpi.com |

| Enantiomeric Excess (ee) | 92% (maintained for 8 days) | mdpi.com |

| Chemical Yield | 82% | mdpi.com |

This table presents data for the analogous reduction of ethyl benzoylformate, illustrating the effectiveness of the double gel layer alginate entrapment method.

Support Materials and Covalent Immobilization Techniques

While whole-cell immobilization is effective, using isolated enzymes (ketoreductases) can offer advantages such as higher volumetric productivity and the elimination of side reactions. jiangnan.edu.cn For isolated enzymes, immobilization onto solid supports is crucial for their stability and reusability. A variety of support materials and immobilization techniques are available, with the choice depending on the specific enzyme and reaction conditions.

Support Materials: The selection of an appropriate support material is critical. Common materials include:

Natural Polymers: Agarose, chitosan, and cellulose (B213188) are popular due to their biocompatibility and porous nature.

Synthetic Polymers: Polyvinyl alcohol (PVA) and various resins offer high mechanical stability and can be functionalized for covalent attachment.

Inorganic Materials: Silica and other ceramic materials provide large surface areas and are resistant to microbial attack and organic solvents.

Covalent Immobilization: This technique involves the formation of stable, covalent bonds between the enzyme and the support material. This strong attachment minimizes enzyme leaching, which is a common issue with simpler adsorption methods. Covalent immobilization typically involves:

Support Activation: The surface of the support material is activated with functional groups (e.g., epoxy, aldehyde, or amino groups).

Enzyme Coupling: The functional groups on the support react with amino acid residues on the enzyme surface (commonly lysine, cysteine, or aspartic/glutamic acid) to form a covalent linkage.

For the production of chiral alcohols from keto esters like ethyl 2-chloro-6-methylbenzoylformate, ketoreductases (KREDs) have been successfully immobilized on various carriers. Co-immobilization of the KRED with a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH), is a particularly effective strategy. This creates a self-sufficient biocatalyst that can be reused multiple times. For instance, a KRED and GDH co-immobilized in PVA gel particles have shown high stability and reusability in the reduction of β-ketoesters. mdpi.com

| Immobilization Technique | Support Material | Enzyme System | Key Advantages |

| Entrapment | Polyvinyl Alcohol (PVA) | Ketoreductase & Glucose Dehydrogenase | High stability, excellent reusability (up to 18 cycles) |

| Adsorption/Covalent Bonding | Various Resins | Ketoreductase | Stability in organic solvents, improved conversion |

This table summarizes different immobilization strategies applicable to ketoreductases for the synthesis of chiral hydroxy esters.

Reactor Design for Biocatalytic Production

Packed Bed Reactors and Continuous Flow Systems

In a packed bed reactor (PBR), the immobilized biocatalyst particles (e.g., alginate beads or enzyme-functionalized resins) are packed into a column. The substrate solution is then continuously passed through this column. This setup offers several benefits:

High Biocatalyst Loading: A large amount of catalyst can be packed into the reactor volume, leading to high reaction rates.

Simplified Product Separation: The product continuously flows out of the reactor, while the immobilized biocatalyst remains in the column, simplifying downstream processing.

Enhanced Stability: The controlled flow and reaction environment in a PBR can contribute to the long-term operational stability of the immobilized biocatalyst.

The asymmetric reduction of ethyl benzoylformate using Saccharomyces cerevisiae immobilized in double-layered alginate fibers has been successfully demonstrated in a continuous packed bed reactor. mdpi.com This system operated stably for over a week, continuously producing the chiral alcohol with high enantioselectivity. mdpi.com Such a setup would be directly applicable to the production of the chiral alcohol derived from ethyl 2-chloro-6-methylbenzoylformate.

Process Parameters for Volumetric Productivity and Stability

To maximize the efficiency of a biocatalytic process in a packed bed reactor, several key process parameters must be optimized. These parameters have a direct impact on the volumetric productivity (the amount of product formed per unit of reactor volume per unit of time) and the operational stability of the biocatalyst.

Key Process Parameters:

Substrate Concentration: Increasing the substrate concentration can increase the reaction rate, but high concentrations may lead to substrate inhibition, where the enzyme's activity is reduced.

Flow Rate (Residence Time): The flow rate of the substrate solution through the reactor determines the residence time. A shorter residence time may lead to incomplete conversion, while a longer residence time can increase conversion but may lower volumetric productivity.

Temperature: Enzyme activity is highly dependent on temperature. An optimal temperature must be found that maximizes the reaction rate without causing significant enzyme denaturation and loss of stability.

pH: The pH of the reaction medium must be maintained at the optimal level for the specific enzyme to ensure maximum activity and stability.

Cofactor Regeneration: For reactions involving isolated enzymes that require cofactors like NAD(P)H, an efficient in-situ cofactor regeneration system is essential for long-term stability and cost-effectiveness.

In the continuous reduction of ethyl benzoylformate, optimizing the substrate concentration and feed flow rate was crucial for achieving a high volumetric productivity of 0.12 mmol/(L·h) while maintaining high enantiomeric excess and stability. mdpi.com For any new process, including the reduction of ethyl 2-chloro-6-methylbenzoylformate, a systematic optimization of these parameters would be necessary to ensure a stable and productive biocatalytic system.

| Parameter | Effect on Productivity and Stability |

| Substrate Concentration | Can increase productivity up to a point; high concentrations may cause inhibition and reduce stability. |

| Flow Rate | Inversely related to residence time; must be optimized to balance conversion and throughput. |

| Temperature | Affects reaction rate and enzyme stability; an optimal balance is required. |

| pH | Crucial for enzyme activity and stability; must be maintained in the optimal range. |

This table outlines the influence of key process parameters on the performance of a continuous biocatalytic reactor.

Potential Applications in Pharmaceutical, Agrochemical, and Materials Science

Strategic Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The structural motifs present in Ethyl 2-chloro-6-methylbenzoylformate are of significant interest in medicinal chemistry. The 2-chloro-6-methylphenyl group, in particular, is a key structural component found in several modern therapeutic agents. nih.gov Its presence in a readily functionalizable building block like Ethyl 2-chloro-6-methylbenzoylformate is therefore highly strategic.

A prominent example of the utility of this specific phenyl moiety is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer. chemicalbook.comscbt.com Key intermediates in the synthesis of Dasatinib, such as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, prominently feature the 2-chloro-6-methylphenyl unit. chemicalbook.compharmaffiliates.comtheclinivex.com Consequently, Ethyl 2-chloro-6-methylbenzoylformate serves as a valuable starting material, providing this pre-formed, correctly substituted aromatic ring, which can be elaborated into the final API through a series of chemical transformations.

Precursor for Agrochemical Compounds (e.g., Herbicides, Pesticides)

The development of effective and selective agrochemicals often relies on the synthesis of molecules with precisely substituted aromatic and heterocyclic cores. Chlorinated aromatic compounds are a well-established class of herbicides and pesticides. nih.gov The 2-chloro-6-methylphenyl structure is a key building block for intermediates used in the production of modern herbicides. For instance, 2-chloro-6-methylthiotoluene, which features the same aromatic substitution pattern, is a critical intermediate for a new class of highly effective triketone herbicides. google.com

Similarly, other potent herbicides, such as those based on quinoxalinyloxy phenoxy propanoic acid, incorporate chlorinated aromatic structures to achieve their biological activity. scispace.com The availability of Ethyl 2-chloro-6-methylbenzoylformate, with its reactive α-ketoester handle, provides a synthetic route to introduce the 2-chloro-6-methylphenyl moiety into new potential agrochemical candidates, facilitating the exploration of novel herbicides and pesticides.

Role in the Development of Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, Ethyl 2-chloro-6-methylbenzoylformate is a precursor for various fine and specialty chemicals where molecular architecture dictates function. The sterically hindered environment around the benzoyl group, created by the ortho-chloro and ortho-methyl substituents, can influence the reactivity and stability of derived compounds.

This structural feature is particularly relevant in the field of catalysis. For example, ligands used in organometallic chemistry often require bulky substituents to control the coordination environment around a metal center, thereby influencing the catalyst's activity and selectivity. Ligands incorporating 2,6-disubstituted-4-methylphenyl groups have been successfully used in cobalt(II) complexes for ethylene (B1197577) polymerization, demonstrating that this substitution pattern is crucial for creating highly active catalysts. rsc.org Ethyl 2-chloro-6-methylbenzoylformate can serve as a starting point for the synthesis of such specialized ligands and other performance chemicals where precise steric and electronic properties are required.

Building Block for Complex Organic Architectures

The compound's dual reactivity makes it an ideal platform for constructing more complex molecular frameworks, especially heterocyclic systems and chiral molecules.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Ethyl 2-chloro-6-methylbenzoylformate is a versatile precursor for several important heterocyclic cores.

Pyrazoles: The synthesis of pyrazole (B372694) rings is classically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govdergipark.org.tr While Ethyl 2-chloro-6-methylbenzoylformate is an α-ketoester (a 1,2-dicarbonyl system), it can be readily converted into a suitable 1,3-dicarbonyl equivalent. A plausible synthetic route involves a Claisen condensation or a similar acylation reaction at the α-carbon, followed by cyclocondensation with a hydrazine. This reaction would yield a pyrazole ring bearing both an ester group and the 2-chloro-6-methylphenyl moiety, providing a scaffold for further functionalization. pharmaguideline.comechemcom.com

Pyrans: Substituted pyran rings can be synthesized through various condensation and cyclization strategies. researchgate.net A potential pathway utilizing Ethyl 2-chloro-6-methylbenzoylformate could involve a base-catalyzed reaction, such as a Knoevenagel condensation, with an active methylene (B1212753) compound (e.g., malononitrile). The resulting adduct could then undergo an intramolecular cyclization and dehydration to form a highly substituted pyran or pyran-2-one derivative, incorporating the 2-chloro-6-methylphenyl group into the final heterocyclic structure.

The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry. Ethyl 2-chloro-6-methylbenzoylformate possesses a prochiral ketone within its α-ketoester functionality, making it an excellent substrate for asymmetric synthesis.

Established synthetic methods allow for the highly stereoselective reduction of the keto group to produce chiral α-hydroxy esters. researchgate.netnih.gov Techniques such as catalytic asymmetric transfer hydrogenation can achieve a dynamic kinetic resolution of α-keto esters, providing access to α-hydroxy esters with excellent levels of enantioselectivity. acs.org Furthermore, biocatalytic methods employing enzymes like imine reductases can be used for the direct reductive amination of α-ketoesters, yielding valuable N-substituted α-amino esters with high optical purity. nih.gov These chiral building blocks, bearing the 2-chloro-6-methylphenyl group, are valuable intermediates for the synthesis of complex, enantiomerically pure APIs. nih.gov

Investigation of Photochemical Properties and Use as Photoinitiators for Derivatives

Derivatives of ethyl benzoylformate (also known as ethyl phenylglyoxylate) are recognized for their photochemical activity. medchemexpress.com These molecules, particularly α-ketoesters, can function as Type I photoinitiators, which are compounds that generate free radicals upon exposure to UV light to initiate polymerization. researchgate.netfigshare.comacs.orgacs.org

Upon irradiation with UV light, a molecule like Ethyl 2-chloro-6-methylbenzoylformate is expected to undergo an efficient α-cleavage, known as a Norrish Type I reaction. researchgate.netresearchgate.netdntb.gov.ua This process breaks the bond between the two carbonyl groups, generating a 2-chloro-6-methylbenzoyl radical and an ethoxycarbonyl radical. These radicals can then initiate the polymerization of various monomers, such as acrylates, making this class of compounds useful for applications in UV-curable coatings, inks, and adhesives. The substitution on the aromatic ring can be used to fine-tune the absorption properties and reactivity of the photoinitiator. researchgate.net

Summary of Applications

| Application Area | Specific Use | Key Chemical Principle |

| Pharmaceuticals | Strategic intermediate for APIs like Dasatinib. | Contains the essential 2-chloro-6-methylphenyl structural moiety. |

| Agrochemicals | Precursor for novel herbicides and pesticides. | Provides the 2-chloro-6-methylphenyl core, a key feature in some modern herbicides. |

| Materials Science | Precursor for specialty chemicals (e.g., catalyst ligands). | Sterically hindered aromatic ring useful for creating specialized molecular architectures. |

| Organic Synthesis | Building block for heterocyclic rings. | The α-ketoester can participate in cyclocondensation reactions to form pyrazoles and pyrans. |

| Organic Synthesis | Substrate for chiral intermediates. | Asymmetric reduction or amination of the prochiral ketone yields chiral α-hydroxy or α-amino esters. |

| Polymer Chemistry | Potential photoinitiator for UV curing. | Undergoes Norrish Type I cleavage upon UV exposure to generate polymerizing free radicals. |

Advanced Characterization and Structural Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of Ethyl 2-chloro-6-methylbenzoylformate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, connectivity, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for structural elucidation and purity)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), due to spin-spin coupling. The aromatic region would show a more complex pattern due to the substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. Key resonances would include those for the carbonyl carbons of the keto and ester groups, the carbons of the aromatic ring, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the presence of the chloro and methyl substituents.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of protons and carbons within the molecule, providing unambiguous structural assignment.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.50 | Multiplet | 3H |

| -OCH2CH3 | 4.40 | Quartet | 2H |

| Ar-CH3 | 2.40 | Singlet | 3H |

| -OCH2CH3 | 1.40 | Triplet | 3H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O (keto) | 185 - 195 |

| C=O (ester) | 160 - 165 |

| Aromatic C-Cl | 135 - 140 |

| Aromatic C-CH3 | 138 - 142 |

| Aromatic C-H | 125 - 135 |

| -OCH2CH3 | 62 - 65 |

| Ar-CH3 | 18 - 22 |

| -OCH2CH3 | 13 - 15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectrum for Ethyl 2-chloro-6-methylbenzoylformate is expected to be characterized by the vibrational modes of its key functional groups.

The most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). The α-keto ester structure would likely result in two distinct C=O stretching frequencies. The ester carbonyl typically appears in the range of 1735-1750 cm⁻¹, while the ketone carbonyl, being conjugated to the aromatic ring, would absorb at a slightly lower frequency, generally between 1680-1700 cm⁻¹. orgchemboulder.compg.edu.pl The C-O stretching vibrations of the ester group are also expected to produce strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions as well.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=O Stretch (Keto, conjugated) | 1680 - 1700 | Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Ethyl 2-chloro-6-methylbenzoylformate (C11H11ClO3), the molecular ion peak ([M]⁺) would be expected at m/z 226, with a characteristic isotopic pattern ([M+2]⁺) due to the presence of the chlorine atom.

The fragmentation of aromatic esters in mass spectrometry often involves characteristic cleavage patterns. libretexts.orgyoutube.com Common fragmentation pathways for Ethyl 2-chloro-6-methylbenzoylformate would likely include the loss of the ethoxy group (-OCH2CH3, m/z 45) to form the benzoyl cation, and subsequent loss of carbon monoxide (CO, m/z 28). Alpha-cleavage next to the carbonyl groups is also a probable fragmentation route. libretexts.org

| Fragment Ion | Proposed Structure | Expected m/z |

| [C11H11ClO3]⁺ | Molecular Ion | 226 |

| [C9H6ClO2]⁺ | [M - OCH2CH3]⁺ | 181 |

| [C8H6ClO]⁺ | [M - OCH2CH3 - CO]⁺ | 153 |

| [C6H4ClCH3]⁺ | Chloromethylphenyl cation | 125 |

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as the aromatic ring and carbonyl groups in Ethyl 2-chloro-6-methylbenzoylformate. The presence of the benzoylformate moiety suggests that the compound will exhibit absorption in the UV region.

Aromatic ketones and esters typically show two main absorption bands. hnue.edu.vnmasterorganicchemistry.com A strong absorption band corresponding to a π → π* transition is expected at shorter wavelengths, likely below 250 nm. A weaker absorption band, corresponding to a forbidden n → π* transition of the carbonyl groups, is anticipated at a longer wavelength, possibly in the range of 270-300 nm. masterorganicchemistry.com The exact positions and intensities of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis. semanticscholar.org

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | < 250 | High |

| n → π | 270 - 300 | Low |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of Ethyl 2-chloro-6-methylbenzoylformate and for separating it from any potential isomers or impurities.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like Ethyl 2-chloro-6-methylbenzoylformate. tandfonline.com The retention time in GC is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for its identification and quantification. phenomenex.com

A typical GC method for the analysis of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The retention time would be influenced by the compound's volatility and its interactions with the stationary phase. The presence of impurities would be indicated by additional peaks in the chromatogram. For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. Coupling GC with a mass spectrometer (GC-MS) would allow for the definitive identification of the main component and any impurities based on their mass spectra. jst.go.jp

| Parameter | Typical Condition |

| Column | Capillary, non-polar or medium-polarity (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Retention Time | Dependent on specific conditions, but expected to be in the range for volatile aromatic esters. |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized compounds and for separating isomers. nih.gov For a compound like Ethyl 2-chloro-6-methylbenzoylformate, a reversed-phase HPLC (RP-HPLC) method would typically be the primary choice for analysis. walshmedicalmedia.com This method is one of the most common procedures due to its speed, column stability, and ability to separate a wide range of chemical compounds. walshmedicalmedia.com

In a typical RP-HPLC setup, the stationary phase would likely be a non-polar C18 (octadecylsilyl) column, which retains compounds based on their hydrophobicity. mdpi.com The mobile phase would consist of a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (like formic or trifluoroacetic acid) to improve peak shape. sielc.com The separation of the target compound from any impurities or potential positional isomers (e.g., Ethyl 4-chloro-2-methylbenzoylformate) would depend on the differential partitioning of the analytes between the stationary and mobile phases. mtc-usa.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore. nih.gov

The conditions for an HPLC analysis would be optimized by adjusting the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve optimal resolution between the main compound peak and any impurity peaks. chromforum.org Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

To illustrate, a hypothetical HPLC method for analyzing the purity of Ethyl 2-chloro-6-methylbenzoylformate is presented below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |

| Gradient | Start at 60% B, increase to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Solid-State Structural Determination

X-Ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. thieme-connect.de This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the compound's constitution and absolute configuration if chiral. nih.govnih.gov For Ethyl 2-chloro-6-methylbenzoylformate, which is achiral, X-ray crystallography would unambiguously determine its molecular structure and reveal how the molecules are arranged in the crystal lattice (crystal packing). ed.ac.uk

The process involves growing a suitable single crystal of the compound, which can be a challenging step. thieme-connect.de This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆NO₂Cl |

| Formula Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

Conformational Analysis and Molecular Geometry Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Ethyl 2-chloro-6-methylbenzoylformate, a key conformational feature would be the dihedral angle between the plane of the phenyl ring and the plane of the α-keto ester group. The steric hindrance imposed by the ortho-substituents (chlorine and methyl group) is expected to play a significant role in determining the preferred conformation. nih.gov

Theoretical methods, such as Density Functional Theory (DFT) calculations, are powerful tools for studying molecular geometry and conformational preferences. mdpi.com These calculations can determine the minimum energy conformations and the energy barriers to rotation. researchgate.net For Ethyl 2-chloro-6-methylbenzoylformate, computational studies would likely show that a non-planar conformation is favored to minimize steric repulsion between the ortho-substituents and the carbonyl oxygen of the keto group. nih.gov Studies on similarly ortho-substituted benzamides have shown that such substituents force the amide group out of the plane of the aromatic ring, and a similar effect would be anticipated for the benzoylformate moiety. nih.gov